Nigracin

Description

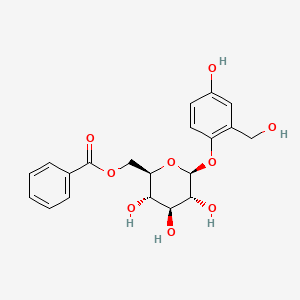

isolated from Laxocalyx urticifolius; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLROYCKIIJCTDY-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939852 | |

| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18463-25-7 | |

| Record name | Poliothrysoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018463257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical and Biological Profile of Nigracin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigracin, a phenolic glycoside also known as Poliothyrsoside and Xylosmoside, is a natural compound with significant therapeutic potential. First isolated from Populus nigra, it has since been identified in other plant species, including Drypetes klainei.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its wound healing, anti-inflammatory, and insulin-sensitizing effects. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₂₀H₂₂O₉ and a molecular weight of approximately 406.38 g/mol .[2] Its systematic IUPAC name is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate (B1203000).[3] The structure features a β-D-glucopyranoside core linked to a substituted phenolic group and a benzoate moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 18463-25-7 | [4][5] |

| Molecular Formula | C₂₀H₂₂O₉ | |

| Molecular Weight | 406.38 g/mol | |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |

| Synonyms | Poliothyrsoside, Xylosmoside | |

| Appearance | Powder | |

| Melting Point | 205 °C (decomposition) | |

| Boiling Point (Predicted) | 677.6 ± 55.0 °C | |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.92 ± 0.20 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |

| InChIKey | FLROYCKIIJCTDY-BFMVXSJESA-N |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Wound Healing Properties

This compound has been shown to significantly promote wound healing by stimulating fibroblast migration and proliferation. This activity is crucial for the formation of new tissue and wound closure.

Table 2: Effect of this compound on Fibroblast Monolayer Wound Closure

| This compound Concentration (µg/mL) | Scratch Closure Rate (%) after 24h (Mean ± SD) |

| 0 (Control) | ~30 |

| 0.015 | ~45 |

| 0.03 | ~50 |

| 0.3 | ~55 |

| 6 | ~60 |

| 9 | ~65 |

| 12 | ~70 |

| *p < 0.05, **p < 0.01 vs. untreated control. Data adapted from Sferrazza et al., 2020. |

Proposed Signaling Pathway for this compound-Induced Fibroblast Migration:

While the precise signaling pathway of this compound in fibroblasts has not been fully elucidated, based on the known mechanisms of fibroblast migration, a plausible pathway involves the activation of the MAPK/ERK signaling cascade. This pathway is a central regulator of cell migration in response to various stimuli.

References

- 1. ERK signaling for cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poliothrysoside and its derivatives as novel insulin sensitizers potentially driving AMPK activation and inhibiting adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Nigracin: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigracin is a phenolic glycoside that has garnered increasing interest in the scientific community for its diverse pharmacological properties. Initially discovered in the mid-20th century, recent research has unveiled its potential in various therapeutic areas, including wound healing, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and known biological activities of this compound, with a focus on the experimental methodologies and quantitative data available to date.

Discovery and Origin

More recently, this compound has been isolated from other plant sources, indicating a wider distribution in the plant kingdom than initially understood. A significant rediscovery of this compound was made during a bioassay-guided fractionation of extracts from the stem bark of Drypetes klainei Pierre ex Pax, a plant used in traditional Cameroonian medicine for wound healing. This work not only identified a new botanical source but also provided the first scientific evidence of this compound's potent wound healing capabilities.

Chemical Properties

This compound is a phenolic glycoside with the molecular formula C₂₀H₂₂O₉. Its structure consists of a phenolic aglycone linked to a sugar moiety. The detailed structural elucidation has been accomplished using modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₉ |

| Molecular Weight | 406.38 g/mol |

| Class | Phenolic Glycoside |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further drug development. The most well-documented of these are its effects on wound healing and its anti-inflammatory properties.

Wound Healing Activity

In vitro studies have demonstrated that this compound significantly promotes the proliferation and migration of fibroblasts, key cells involved in the wound healing process. A scratch wound assay using murine fibroblasts (3T3 cells) showed that this compound accelerates wound closure in a dose-dependent manner.

Table 1: Effect of this compound on Fibroblast Proliferation

| This compound Concentration (µg/mL) | Cell Proliferation (% of Control) |

| 0.015 | 110 ± 5 |

| 0.03 | 115 ± 6 |

| 0.3 | 125 ± 8 |

| 6.0 | 140 ± 10 |

| 9.0 | 142 ± 11 |

| 12.0 | 141 ± 10 |

Table 2: Effect of this compound on Fibroblast Migration (Scratch Wound Assay)

| This compound Concentration (µg/mL) | Wound Closure at 24h (% of Initial Area) |

| 0 (Control) | 30 ± 4 |

| 0.015 | 45 ± 5 |

| 0.03 | 52 ± 6 |

| 0.3 | 65 ± 7 |

| 6.0 | 78 ± 8 |

While the precise signaling pathways are still under investigation, the pro-migratory and pro-proliferative effects of this compound on fibroblasts suggest the involvement of pathways that regulate the cytoskeleton, cell adhesion, and cell cycle progression. A hypothesized pathway is presented below.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. The inhibitory action on COX-2 suggests that this compound may have potential as a therapeutic agent for inflammatory disorders with a potentially better side-effect profile than non-selective COX inhibitors.

Other Reported Activities

Preliminary studies have also suggested other potential therapeutic applications for this compound:

-

Antimalarial Activity: this compound has shown activity against the malaria parasite, Plasmodium falciparum, in in vitro assays.

-

Antidiabetic Activity: Some evidence points towards this compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.

Further research is required to fully elucidate the mechanisms and therapeutic potential of these activities.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Drypetes klainei

The following is a representative modern protocol for the isolation of this compound.

-

Extraction: Dried and powdered stem bark of D. klainei is macerated with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude methanol extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to yield different fractions.

-

Bioassay: Each fraction is tested for its biological activity (e.g., ability to promote fibroblast migration in a scratch wound assay). The most active fraction is selected for further purification.

-

Chromatographic Purification: The active fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution system (e.g., water and methanol) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Scratch Wound Healing Assay

-

Cell Culture: Murine fibroblasts (e.g., 3T3 cell line) are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in 24-well plates.

-

Scratch Formation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove detached cells and then treated with various concentrations of this compound dissolved in the culture medium. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope equipped with a camera.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial scratch area.

COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

-

Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (positive control) for a specific period.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Product Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a naturally occurring phenolic glycoside with significant therapeutic potential, particularly in the areas of wound healing and inflammation. Its well-defined chemical structure and promising biological activities make it an attractive lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms of action and for the exploration of its full therapeutic potential. Future studies should focus on elucidating the specific signaling pathways involved in its various biological effects and on evaluating its efficacy and safety in preclinical and clinical settings.

The Biosynthesis of Nigracin in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigracin, a phenolic glycoside first identified in Populus nigra, has garnered interest for its potential pharmacological activities. As a member of the diverse family of salicinoids, its biosynthesis is intrinsically linked to the central phenylpropanoid pathway in plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of salicinoid metabolism in Populus species. It details the enzymatic steps, precursor molecules, and includes relevant quantitative data and experimental protocols to facilitate further research and drug development endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process originating from the shikimate and phenylpropanoid pathways. The pathway can be broadly divided into three main stages: 1) formation of the C6-C1 phenolic aglycone, 2) glycosylation of the aglycone, and 3) acylation of the glycoside.

Formation of the 4-hydroxy-2-(hydroxymethyl)phenol Aglycone

The aglycone of this compound, 4-hydroxy-2-(hydroxymethyl)phenol, is believed to be derived from L-phenylalanine, a product of the shikimate pathway. The conversion of L-phenylalanine to the specific aglycone likely involves a series of enzymatic reactions including deamination, hydroxylation, side-chain shortening, and reduction. While the exact sequence of these events and the specific enzymes for this compound are yet to be fully elucidated, the general steps are inferred from studies on related salicinoids.

A key intermediate in the biosynthesis of many salicinoids is salicyl alcohol, which is formed from cinnamic acid. The formation of the this compound aglycone would require an additional hydroxylation at the C4 position of the benzene (B151609) ring and a hydroxylation of the methyl group at the C2 position.

Glycosylation of the Aglycone

Once the 4-hydroxy-2-(hydroxymethyl)phenol aglycone is synthesized, it undergoes glycosylation. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to the phenolic hydroxyl group of the aglycone. In Populus, UGT71L1 has been identified as a key enzyme in the glycosylation of salicinoid precursors. It is plausible that a member of this UGT family is responsible for the glycosylation of the this compound aglycone.

Benzoylation of the Glycoside

The final step in the biosynthesis of this compound is the benzoylation of the glucose moiety at the C6 position. This reaction is catalyzed by a benzoyltransferase, which utilizes benzoyl-CoA as the acyl donor. In Populus trichocarpa, two BAHD-type acyltransferases, PtSABT and PtBEBT, have been characterized and are involved in the synthesis of salicyl benzoate (B1203000) and benzyl (B1604629) benzoate, respectively. A similar acyltransferase is hypothesized to catalyze the final step in this compound biosynthesis.

Quantitative Data

The following table summarizes representative kinetic data for enzymes related to the biosynthesis of salicinoids, which can serve as a reference for studying the enzymes involved in this compound biosynthesis.

| Enzyme | Substrates | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| PtSABT | Benzoyl-CoA, Salicyl alcohol | 45.1 | 2.07 | 4.59 x 104 | (Chedgy et al., 2015) |

| PtBEBT | Benzoyl-CoA, Benzyl alcohol | 55.3 | 1.76 | 3.18 x 104 | (Chedgy et al., 2015) |

| UGT71L1 | Salicyl benzoate, UDP-glucose | N/A | N/A | N/A | (Fellenberg et al., 2020) |

Note: Detailed kinetic parameters for UGT71L1 with the specific aglycone of this compound are not yet available.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

-

Tissue Homogenization: Freeze fresh plant tissue (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Resuspend the powdered tissue in 80% (v/v) methanol. Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.

-

Clarification: Centrifuge the extract at 14,000 x g for 15 minutes to pellet cell debris.

-

Analysis by HPLC-MS: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detection: UV detector at 280 nm and MS detector in negative ion mode.

-

-

Quantification: Use a purified this compound standard to generate a standard curve for accurate quantification.

Heterologous Expression and Enzyme Assays of Candidate Biosynthetic Enzymes

-

Gene Cloning: Isolate the full-length cDNA of the candidate gene (e.g., UGT or benzoyltransferase) from Populus nigra RNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli expression).

-

Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay (for a candidate UGT):

-

Prepare a reaction mixture containing the purified enzyme, the putative aglycone substrate, and UDP-glucose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by HPLC-MS to detect the formation of the glycosylated product.

-

-

Enzyme Assay (for a candidate benzoyltransferase):

-

Prepare a reaction mixture containing the purified enzyme, the glycosylated substrate (this compound precursor), and benzoyl-CoA in a suitable buffer.

-

Incubate and analyze the reaction as described for the UGT assay, looking for the benzoylated product.

-

Visualizations

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Caption: General experimental workflow for studying this compound biosynthesis.

Unraveling the Pro-Regenerative Potential of Nigracin: A Technical Guide to its Mechanism of Action in Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wound healing is a complex and highly regulated physiological process essential for maintaining skin integrity. Dysregulation of this process can lead to chronic wounds and significant morbidity. Emerging evidence has identified Nigracin, a phenolic glycoside, as a promising bioactive compound with significant pro-healing properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in wound healing, with a focus on its effects on key cellular processes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved, offering a valuable resource for researchers and professionals in the field of tissue repair and drug discovery.

Introduction to this compound

This compound is a phenolic glycoside that has been isolated from the stem bark of Drypetes klainei Pierre ex Pax and the bark and leaves of Populus nigra.[1][2] Traditionally, extracts from Drypetes klainei have been used by the Baka people in Cameroon for treating wounds and burns.[3] Scientific validation of this traditional use has led to the identification of this compound as the primary bioactive compound responsible for the tissue repair properties of these extracts.[1]

Chemically, this compound has the molecular formula C₂₀H₂₂O₉ and the CAS number 18463-25-7. Its structure as a phenolic glycoside bestows upon it antioxidant and anti-inflammatory properties, which are crucial in the context of wound healing.

Demonstrated Effects of this compound on Wound Healing

The primary demonstrated effect of this compound in wound healing is its ability to stimulate the activity of fibroblasts, which are key cells in the proliferative phase of tissue repair.

Stimulation of Fibroblast Migration

In vitro studies have shown that this compound significantly enhances the migration of fibroblasts, a critical process for the closure of the wound gap. This effect has been observed to be dose-dependent, with this compound being active even at very low concentrations. The accelerated migration of fibroblasts to the wound site facilitates the formation of granulation tissue and subsequent re-epithelialization.

Enhancement of Fibroblast Proliferation

Alongside promoting migration, this compound has also been shown to stimulate the proliferation of fibroblasts. An increase in the number of fibroblasts at the wound site leads to enhanced deposition of extracellular matrix (ECM) components, such as collagen, which are vital for restoring the structural integrity of the damaged tissue.

Quantitative Data on this compound's Efficacy

The pro-migratory effect of this compound on fibroblasts has been quantified using the scratch wound healing assay. The data from these experiments, as reported by Sferrazza et al. (2020), are summarized in the table below.

| This compound Concentration (µg/mL) | Scratch Closure Rate (%) after 24h (Mean ± SD) | Significance vs. Control (p-value) |

| 0 (Control) | 35.2 ± 2.5 | - |

| 0.015 | 45.1 ± 3.1 | < 0.05 |

| 0.03 | 48.3 ± 2.8 | < 0.05 |

| 0.3 | 52.7 ± 3.5 | < 0.01 |

| 6 | 60.1 ± 4.2 | < 0.01 |

| 9 | 58.9 ± 3.9 | < 0.01 |

| 12 | 57.5 ± 4.1 | < 0.01 |

Data extracted from Sferrazza et al., 2020.

Experimental Protocols

The following is a detailed protocol for the in vitro scratch wound healing assay, as adapted from the methodology used to assess the efficacy of this compound.

Cell Culture and Seeding

-

Murine fibroblast cell line 3T3 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, fibroblasts are seeded into 12-well plates at a density that allows them to reach 90-100% confluency within 24 hours.

Scratch Wound Creation

-

Once the cell monolayer is confluent, a sterile 200 µL pipette tip is used to create a linear scratch across the center of each well.

-

The wells are then gently washed twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

Treatment with this compound

-

After washing, the medium is replaced with fresh culture medium containing various concentrations of this compound (e.g., 0.015, 0.03, 0.3, 6, 9, and 12 µg/mL).

-

A control group is treated with medium containing the vehicle used to dissolve this compound.

Imaging and Analysis

-

Images of the scratches are captured at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours) using a phase-contrast microscope.

-

The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ).

-

The scratch closure rate is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Potential Signaling Pathways in this compound-Mediated Wound Healing

While the precise signaling pathways modulated by this compound in wound healing have not been fully elucidated, its known anti-inflammatory and pro-proliferative effects suggest potential interactions with key pathways in skin repair. This compound has been shown to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). The following diagram illustrates a generalized overview of wound healing signaling, highlighting potential points of intervention for a molecule with this compound's properties.

Disclaimer: The direct interaction of this compound with the PI3K/Akt and MAPK pathways in the context of wound healing is hypothesized based on its observed cellular effects and has not yet been experimentally confirmed. Further research is required to elucidate the specific molecular targets of this compound.

Discussion of Potential Mechanisms of Action

The pro-healing effects of this compound are likely multifactorial, stemming from its anti-inflammatory and antioxidant properties, as well as its direct influence on fibroblast behavior.

Anti-inflammatory Action

Chronic inflammation is a major barrier to effective wound healing. This compound's ability to inhibit COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, suggests that it may help to create a more favorable microenvironment for tissue repair by dampening the inflammatory response.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, can impair wound healing by damaging cells and extracellular matrix components. While the specific antioxidant mechanisms of this compound have not been detailed, it is plausible that it contributes to reducing oxidative stress at the wound site, thereby protecting cells and promoting their function.

Modulation of Cellular Signaling

The observed effects of this compound on fibroblast migration and proliferation strongly suggest an interaction with intracellular signaling pathways that regulate these processes. The PI3K/Akt and MAPK pathways are central regulators of cell growth, survival, and motility. It is hypothesized that this compound may directly or indirectly modulate these pathways to promote the observed pro-healing cellular responses. Future research should focus on investigating the effects of this compound on the phosphorylation status and activity of key proteins in these cascades.

Conclusion and Future Directions

This compound has emerged as a promising natural compound for promoting wound healing, with clear evidence of its ability to stimulate fibroblast migration and proliferation. Its anti-inflammatory properties further support its therapeutic potential. However, a detailed understanding of its molecular mechanism of action is still in its infancy.

Future research should be directed towards:

-

Elucidating the specific signaling pathways modulated by this compound in fibroblasts and keratinocytes.

-

Investigating the antioxidant mechanisms of this compound and their contribution to its pro-healing effects.

-

Evaluating the efficacy of this compound in in vivo models of wound healing to confirm its therapeutic potential.

-

Exploring the potential for synergistic effects when combined with other wound healing agents.

A deeper understanding of this compound's mechanism of action will be crucial for its development as a novel therapeutic agent for the management of acute and chronic wounds.

References

- 1. Innovative Wound Healing Strategy Through Amorphization of Active Pharmaceutical Ingredients as an Effective Approach for Hydrogel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Application of Growth Factors and Cytokines in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Nigracin: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the current publicly available scientific literature on the pharmacokinetics and pharmacodynamics of Nigracin. It is intended for informational purposes for a technical audience. A comprehensive investigation reveals a significant lack of quantitative pharmacokinetic and detailed pharmacodynamic data for this specific compound. Much of the available information is qualitative, focusing on its wound-healing properties. This guide will present the existing data, highlight knowledge gaps, and provide context based on the broader class of phenolic glycosides.

Introduction

This compound is a phenolic glycoside that has been isolated from plant species such as Drypetes klainei and Populus nigra.[1] It has garnered scientific interest primarily for its potential therapeutic application in tissue repair and wound healing.[1] Preclinical studies have demonstrated its ability to stimulate fibroblast growth and migration, key processes in the healing cascade. However, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific molecular targets and signaling pathways, remains to be elucidated. This document aims to consolidate the available scientific information on this compound and to provide a framework for future research and development.

It is critical to distinguish this compound from Nigericin, a structurally and functionally different molecule. Nigericin is a polyether antibiotic that acts as a potassium ionophore and is known to activate the NLRP3 inflammasome.[2][3][4] The two compounds have distinct mechanisms of action and should not be confused.

Pharmacodynamics: The Wound Healing Effects of this compound

The primary pharmacodynamic effect of this compound reported in the literature is its positive influence on wound healing. In vitro studies have shown that this compound can stimulate the proliferation and migration of fibroblasts, which are critical for the formation of new connective tissue to heal wounds. While the precise mechanism of action has not been fully detailed, the effects are consistent with the known roles of other phenolic compounds in the wound healing process.

Table 1: Qualitative Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Observed Outcome | Experimental Model |

| Fibroblast Proliferation | Increased fibroblast cell number | In vitro cell culture |

| Fibroblast Migration | Enhanced closure of scratch wounds | In vitro scratch assay |

Proposed General Mechanism of Action in Wound Healing

The signaling pathways directly modulated by this compound have not yet been identified. However, based on the activities of other phenolic compounds in wound healing, a general proposed mechanism can be hypothesized. Phenolic compounds are known to influence various stages of wound healing, including inflammation, proliferation, and remodeling, through their antioxidant and anti-inflammatory properties, as well as by modulating key signaling pathways involved in cell growth and migration.

Pharmacokinetics: An Unexplored Frontier

There is currently no published quantitative data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). As a phenolic glycoside, its pharmacokinetic profile is likely influenced by the properties of this chemical class.

Phenolic glycosides are generally more polar than their aglycone counterparts due to the presence of a sugar moiety. This can affect their oral bioavailability. The glycosidic bond may be hydrolyzed by enzymes in the gastrointestinal tract, releasing the aglycone, which may then be absorbed. The metabolism of absorbed phenolic compounds typically involves phase I and phase II reactions in the liver, leading to the formation of various metabolites that are then excreted.

Table 2: Anticipated Pharmacokinetic Parameters for this compound (Hypothetical)

| Parameter | Description | Expected Considerations for a Phenolic Glycoside |

| Absorption | ||

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Potentially low due to polarity and first-pass metabolism. |

| Tmax | Time to reach maximum plasma concentration. | Dependent on the rate of hydrolysis and absorption. |

| Cmax | Maximum plasma concentration. | Influenced by dose, absorption rate, and clearance. |

| Distribution | ||

| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Expected to be influenced by plasma protein binding and tissue permeability. |

| Metabolism | ||

| Primary Site | The main organ responsible for metabolizing the drug. | Likely the liver and potentially the gut microbiota. |

| Metabolic Pathways | The biochemical processes that alter the drug. | Expected to undergo hydrolysis, glucuronidation, sulfation, and methylation. |

| Excretion | ||

| Half-life (t1/2) | The time required for the plasma concentration to decrease by half. | Dependent on metabolism and clearance rates. |

| Route of Elimination | The primary way the drug and its metabolites leave the body. | Primarily through urine and feces. |

Experimental Protocols: A Methodological Overview

While specific experimental protocols for determining the pharmacokinetics and pharmacodynamics of this compound are not available in the literature, standard methodologies would be employed for such investigations.

Bioassay-Guided Isolation of this compound

The isolation of this compound from its natural sources has been achieved through bioassay-guided fractionation. This process involves separating plant extracts into different fractions and testing each fraction for its biological activity (e.g., fibroblast proliferation) to identify the active compound.

In Vitro Pharmacodynamic Studies

-

Cell Culture: Human or murine fibroblasts would be cultured under standard conditions.

-

Proliferation Assays: Assays such as MTT, XTT, or direct cell counting would be used to quantify the effect of different concentrations of this compound on fibroblast proliferation over time.

-

Migration Assays: A scratch (or wound healing) assay would be performed by creating a "scratch" in a confluent monolayer of fibroblasts and monitoring the rate of cell migration to close the gap in the presence or absence of this compound.

-

Signaling Pathway Analysis: Techniques like Western blotting or qPCR could be used to investigate the effect of this compound on the expression and activation of proteins involved in known wound healing signaling pathways (e.g., MAPK/ERK, PI3K/Akt).

In Vivo Pharmacokinetic Studies

-

Animal Models: Rodent models (e.g., rats, mice) are typically used for initial pharmacokinetic studies.

-

Drug Administration: this compound would be administered through various routes (e.g., oral, intravenous) at different doses.

-

Sample Collection: Blood samples would be collected at multiple time points after administration.

-

Bioanalysis: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), would be developed and validated to quantify the concentration of this compound and its potential metabolites in plasma.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data would be analyzed using pharmacokinetic modeling software to determine parameters such as AUC, Cmax, Tmax, half-life, and clearance.

Future Directions and Conclusion

The current body of research on this compound indicates its potential as a therapeutic agent for promoting wound healing. However, the lack of comprehensive pharmacokinetic and pharmacodynamic data presents a significant hurdle for its further development. To advance this compound towards clinical application, future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways responsible for its effects on fibroblasts.

-

Conducting thorough in vivo studies to evaluate its efficacy and safety in animal models of wound healing.

-

Performing comprehensive pharmacokinetic studies to understand its ADME profile and to establish a basis for rational dose selection.

-

Developing a scalable and cost-effective synthesis method to ensure a consistent and pure supply of the compound for research and potential clinical use.

References

A Comprehensive Technical Guide on the Biological Activities of Nigracin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigracin is a phenolic glycoside that has garnered scientific interest due to its diverse biological activities. Initially isolated from Populus nigra, it has since been identified in other plant species, including Drypetes klainei, Itoa orientalis, Flacourtia indica, and Homalium ceylanicum[1]. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development endeavors.

Core Biological Activities

This compound has been demonstrated to possess several significant biological activities, most notably in wound healing and anti-inflammatory processes. Additionally, preliminary studies have suggested its potential as an antimalarial and antidiabetic agent[1].

Wound Healing Activity

The most well-documented activity of this compound is its ability to promote tissue repair. In vitro studies have shown that this compound significantly stimulates the growth and migration of fibroblasts, which are critical cells in the wound healing process[1][2][3].

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| Murine 3T3 Fibroblasts | Cell Growth | 0.015 - 12 µg/mL | Dose-dependent stimulation of fibroblast growth, reaching a plateau between 6 and 9 µg/mL. | |

| Murine 3T3 Fibroblasts | Scratch Wound Assay | 0.015 - 12 µg/mL | Significant improvement in cell motility and wound closure in a dose-dependent manner. |

This assay is utilized to assess cell migration in vitro.

-

Cell Seeding: Murine 3T3 fibroblasts are seeded at a density of 4 x 10^4 cells/cm^2 and cultured for 24 hours to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Treatment: The cells are then treated with varying concentrations of this compound (ranging from 0.015 to 12 µg/mL). A positive control, such as hyaluronic acid, and an untreated control are included.

-

Imaging and Analysis: The wound closure is monitored and imaged at specified time points (e.g., 0, 6, and 24 hours) using a phase-contrast microscope. The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

The precise quantitative data (e.g., IC50 values) for COX-2 inhibition by this compound are not extensively detailed in the provided search results, warranting further investigation to quantify its anti-inflammatory potency.

Other Potential Biological Activities

Preliminary research has also pointed towards other potential therapeutic applications for this compound, although these are less characterized.

-

Antimalarial Activity: Studies have suggested that this compound may possess antimalarial properties.

-

Antidiabetic Potential: There is also an indication that this compound could have antidiabetic effects.

Further research, including detailed experimental protocols and quantitative analysis, is necessary to validate and characterize these potential activities.

Methodologies for Isolation and Identification

The isolation and identification of this compound from natural sources are crucial first steps for its biological characterization.

-

Extraction: A defatted methanol (B129727) extract (DME) is prepared from the plant material (e.g., stem bark of Drypetes klainei).

-

Fractionation: The crude DME is subjected to bioassay-guided fractionation using techniques like flash chromatography to separate it into different fractions.

-

Bioassay: Each fraction is tested for the biological activity of interest (e.g., wound healing) to identify the most active fraction(s).

-

Purification: The active fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Identification: The chemical structure of the isolated compound is determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented wound healing properties and potential anti-inflammatory, antimalarial, and antidiabetic activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological activities, particularly the signaling pathways involved in its wound healing and anti-inflammatory effects. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this compound.

References

- 1. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nigracin and Nigericin Derivatives: Synthesis, Biological Functions, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the salicinoid Nigracin and the polyether ionophore Nigericin, with a primary focus on the synthesis and potential therapeutic functions of Nigericin derivatives. Due to the limited information on this compound derivatives, this document distinguishes between the two parent compounds and extensively details the properties and experimental evaluation of fluorinated Nigericin derivatives. This guide includes detailed experimental protocols for synthesis and biological assays, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Introduction: Distinguishing this compound and Nigericin

It is crucial to differentiate between this compound and Nigericin, as they are distinct natural products with different chemical structures and biological activities.

-

This compound is a salicinoid, a type of phenolic glycoside, found in species like Populus nigra. Its structure features a salicyl alcohol core. Preliminary research suggests that this compound possesses anti-inflammatory and wound-healing properties[1].

-

Nigericin is a polyether antibiotic produced by Streptomyces hygroscopicus. It functions as a potassium ionophore, disrupting ion gradients across biological membranes. This activity underlies its broad-spectrum biological effects, including antibacterial, antiviral, and anticancer properties.

This guide will first briefly cover the known functions of this compound and then delve into a detailed exploration of Nigericin derivatives, for which a more substantial body of research exists.

This compound: A Promising Salicinoid

This compound has been identified as a bioactive compound with potential applications in tissue repair and inflammation modulation.

Biological Functions of this compound

-

Wound Healing: this compound has been shown to promote the growth of fibroblasts, which are critical cells in the wound healing process, suggesting its potential in supporting tissue repair[1].

-

Anti-inflammatory Activity: There is evidence indicating that this compound exhibits anti-inflammatory effects, contributing to its potential therapeutic value in inflammatory conditions[1].

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on fibroblast migration, a key process in wound healing.

Objective: To assess the ability of this compound to promote the closure of a "scratch" in a confluent monolayer of fibroblast cells.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HDFs into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.

-

Cell Synchronization (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle. This helps to ensure that wound closure is primarily due to cell migration rather than proliferation.

-

Creating the Scratch: Gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Carefully wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with a fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

-

Image Acquisition: Capture images of the scratch in the same position for each well at time 0 and then at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the scratch is closed in the control wells.

-

Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between different treatment groups.

Experimental Workflow for Scratch Assay

Caption: Workflow for the in vitro wound healing (scratch) assay.

Nigericin Derivatives: Synthesis and Biological Potential

Nigericin has been a subject of interest for chemical modification to enhance its therapeutic properties and reduce its toxicity. Fluorinated derivatives of Nigericin have shown particularly promising results.

Synthesis of Fluorinated Nigericin Derivatives

The synthesis of fluorinated Nigericin derivatives typically involves a two-step process starting from the parent Nigericin molecule.

Experimental Protocol: Synthesis of Fluorinated Nigericin Analogs

Step 1: Formation of Nigericin Acid Chloride

-

Dissolve Nigericin (1 equivalent) in anhydrous Dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude Nigericin acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Esterification with Fluorinated Phenols or Anilines

-

Dissolve the crude Nigericin acid chloride in anhydrous DCM.

-

Add a substituted fluorophenol or fluoroaniline (B8554772) (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure fluorinated Nigericin derivative.

Synthesis Workflow for Fluorinated Nigericin Derivatives

Caption: General synthesis workflow for fluorinated Nigericin derivatives.

Biological Functions of Nigericin Derivatives

Fluorinated Nigericin derivatives have demonstrated potent antibacterial activity, notably against Gram-negative bacteria, which are often resistant to the parent compound[2][3].

Table 1: Minimum Inhibitory Concentration (MIC) of Nigericin and its Fluorinated Derivatives

| Compound | S. aureus (Gram-positive) MIC (µM) | E. coli (Gram-negative) MIC (µM) |

| Nigericin | 0.3 | >10 |

| NIG-3 (Fluorinated analog) | 2.5 | 0.3 |

| NIG-5 (Fluorinated analog) | 5.0 | 0.3 |

| Data sourced from Sahu et al., 2020 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of a Nigericin derivative that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Nigericin derivative stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the Nigericin derivative in MHB in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Nigericin and its derivatives have shown significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity (IC₅₀) of Nigericin and its Fluorinated Derivatives against Mouse Embryonic Fibroblasts (WTMEFs)

| Compound | 2-hour Treatment IC₅₀ (µM) | 24-hour Treatment IC₅₀ (µM) |

| Nigericin | ~10 | ~10 |

| NIG-3 (Fluorinated analog) | >100 | 66.87 |

| NIG-5 (Fluorinated analog) | >100 | 59.76 |

| Data sourced from Sahu et al., 2020 |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the effect of Nigericin derivatives on the metabolic activity of cells, as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nigericin derivative stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the Nigericin derivative. Include a vehicle control.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways Modulated by Nigericin Derivatives

The biological effects of Nigericin and its derivatives are mediated through the modulation of specific intracellular signaling pathways.

NLRP3 Inflammasome Activation

Nigericin is a well-known activator of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. This is a key component of the innate immune system.

Signaling Pathway:

-

Nigericin, acting as a K⁺/H⁺ ionophore, induces the efflux of potassium ions (K⁺) from the cell.

-

This decrease in intracellular K⁺ concentration is a trigger for the activation of the NLRP3 inflammasome.

-

The activated NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).

-

ASC, in turn, recruits and activates pro-caspase-1.

-

Active caspase-1 cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18), which are then secreted from the cell.

NLRP3 Inflammasome Activation Pathway

References

In Silico Modeling of Nigracin Receptor Binding: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nigracin, a phenolic glycoside, has demonstrated significant potential in promoting tissue repair and wound healing by stimulating fibroblast growth and motility. However, its precise molecular mechanism of action, including its specific receptor target(s), remains to be elucidated. This technical guide provides a comprehensive, hypothetical framework for the in silico modeling of this compound's interaction with plausible protein receptors. The objective is to offer a structured computational workflow that can be employed to investigate its binding affinity and predict its modulatory effects on key signaling pathways involved in wound healing. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents data in structured tables, and utilizes Graphviz for the visualization of signaling pathways and experimental workflows, thereby serving as a roadmap for future research into the pharmacology of this compound.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside first isolated from Populus nigra. Recent studies have highlighted its significant biological activity in the context of tissue repair. Specifically, it has been shown to stimulate fibroblast proliferation and migration, which are critical processes in wound healing. Despite these promising findings, the direct molecular targets of this compound are currently unknown. Identifying the receptor(s) to which this compound binds is a crucial step in understanding its mechanism of action and for its potential development as a therapeutic agent.

In silico modeling provides a powerful and resource-efficient approach to predict and analyze the interactions between a small molecule (ligand) like this compound and potential protein targets. This guide outlines a systematic computational strategy to identify and characterize the binding of this compound to plausible receptors implicated in fibroblast activity and wound healing.

This compound Chemical Structure:

-

IUPAC Name: [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate[1]

-

Molecular Formula: C20H22O9[1]

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O[1]

Proposed Workflow for In Silico Analysis

The following diagram illustrates the proposed multi-step workflow for the computational investigation of this compound's receptor binding.

Potential Receptor Targets for this compound

Based on this compound's demonstrated effects on fibroblast proliferation and migration, several receptor families emerge as plausible targets. These are key players in the signaling cascades that govern wound healing.

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and tissue repair.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays an essential role in re-epithelialization and dermal regeneration during wound healing.

-

Transforming Growth Factor-β Receptors (TGF-βRs): Serine/threonine kinase receptors that regulate a wide array of cellular processes in wound healing, including inflammation, angiogenesis, and extracellular matrix production.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Receptor tyrosine kinases that are potent stimulators of fibroblast proliferation and migration.

-

Integrins: Transmembrane receptors that mediate cell-matrix adhesion and are involved in mechanosignaling, which is crucial for fibroblast function and wound contraction.

The following sections will detail a hypothetical in silico analysis of this compound's binding to a representative member of each of these receptor families.

In Silico Modeling of this compound-Receptor Interactions

This section provides detailed, hypothetical protocols for molecular docking and molecular dynamics simulations. The quantitative data presented in the tables are for illustrative purposes, designed to reflect realistic outcomes of such analyses.

Ligand and Receptor Preparation

A crucial preliminary step for any docking or simulation study is the preparation of the ligand and receptor structures.

Experimental Protocol: Ligand and Receptor Preparation

-

Ligand Preparation (this compound):

-

Obtain the 2D structure of this compound from its SMILES string.

-

Convert the 2D structure to a 3D structure using a tool like Open Babel or the graphical interface of UCSF Chimera.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Add Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand structure in PDBQT format for use with AutoDock Vina.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).

-

Remove all non-essential molecules from the PDB file, including water, co-ligands, and ions, unless they are known to be critical for binding.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

Merge non-polar hydrogens.

-

Save the prepared receptor structure in PDBQT format.

-

Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFR signaling is integral to cell proliferation and differentiation in tissue repair.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of the FGFR1 kinase domain. The center and size of the box should be sufficient to allow for rotational and translational freedom of the ligand.

-

Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

-

Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

Analysis: Analyze the output PDBQT file, which contains the predicted binding poses of this compound ranked by their binding affinity scores. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's active site residues.

Data Presentation: Hypothetical Docking Results for this compound

| Target Receptor (PDB ID) | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |

| FGFR1 (4ZSA) | -8.9 | 150 | Asp641, Glu562, Ala564 |

| EGFR (2GS2) | -9.2 | 95 | Met793, Leu718, Asp855 |

| TGF-βR1 (1VJY) | -8.5 | 250 | Lys232, Asp351, Ser280 |

| PDGFRα (5K5X) | -8.7 | 190 | Cys677, Asp836, His797 |

| Integrin αvβ3 (4MMZ) | -7.9 | 850 | Arg214, Asp218, Ser123 |

Experimental Protocol: Molecular Dynamics (MD) Simulation with GROMACS

-

System Preparation:

-

Use the top-ranked docked pose of the this compound-FGFR1 complex as the starting structure.

-

Choose a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).

-

Place the complex in a periodic box of appropriate dimensions (e.g., cubic).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform steepest descent energy minimization to relax the system and remove steric clashes.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration for 1 ns to stabilize the system's temperature.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 5 ns to stabilize the system's pressure and density.

-

-

Production MD: Run a production MD simulation for at least 100 ns.

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Data Presentation: Hypothetical MD Simulation Results for this compound Complexes

| This compound-Receptor Complex | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Binding Free Energy (MM/PBSA) (kJ/mol) |

| This compound-FGFR1 | 0.25 ± 0.03 | 0.12 ± 0.02 | -150.5 ± 10.2 |

| This compound-EGFR | 0.22 ± 0.04 | 0.10 ± 0.01 | -165.8 ± 12.5 |

| This compound-TGF-βR1 | 0.28 ± 0.05 | 0.15 ± 0.03 | -142.1 ± 11.8 |

| This compound-PDGFRα | 0.26 ± 0.03 | 0.13 ± 0.02 | -148.3 ± 9.7 |

| This compound-Integrin αvβ3 | 0.31 ± 0.06 | 0.18 ± 0.04 | -120.4 ± 15.3 |

Mandatory Visualization: FGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR)

EGFR activation is a critical event in wound healing, promoting the migration and proliferation of keratinocytes.

Mandatory Visualization: EGFR Signaling Pathway

Transforming Growth Factor-β Receptor 1 (TGF-βR1)

The TGF-β signaling pathway is a master regulator of wound healing, influencing fibroblast differentiation into myofibroblasts and extracellular matrix deposition.

Mandatory Visualization: TGF-βR Signaling Pathway

Platelet-Derived Growth Factor Receptor α (PDGFRα)

PDGF and its receptors are key drivers of the proliferative phase of wound healing, stimulating the division and migration of fibroblasts.

Mandatory Visualization: PDGFR Signaling Pathway

Integrin αvβ3

Integrins are crucial for fibroblast adhesion to the extracellular matrix, a process that triggers intracellular signals promoting survival and proliferation.

Mandatory Visualization: Integrin Signaling Pathway

Conclusion

While the precise molecular target of this compound remains to be experimentally validated, this guide provides a robust and detailed in silico framework to accelerate this discovery process. By systematically evaluating the binding of this compound to key receptors involved in wound healing, researchers can generate testable hypotheses regarding its mechanism of action. The outlined protocols for molecular docking and molecular dynamics simulations, combined with the visualization of relevant signaling pathways, offer a comprehensive roadmap for future computational and experimental investigations. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound in tissue repair and regenerative medicine.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nigracin from Populus nigra

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation of Nigracin, a phenolic glycoside with potential therapeutic properties, from the plant species Populus nigra (black poplar). While this compound was first identified in Populus nigra, this protocol is adapted from a successful bioassay-guided isolation from Drypetes klainei due to the detailed public availability of that methodology.[1][2] The principles and techniques outlined are readily applicable to the processing of Populus nigra plant material.

Data Presentation

The isolation of this compound is a multi-step process involving extraction and chromatographic purification. The expected yield of this compound can vary based on the plant material and extraction efficiency.

| Parameter | Value | Source Plant |

| Yield of this compound (% w/w of dried plant material) | 0.022% | Drypetes klainei (stem bark) |

Experimental Protocols

This section details the materials and methods required for the successful isolation and purification of this compound.

Materials and Reagents

-

Dried and powdered Populus nigra plant material (e.g., bark, leaves, or buds)

-

Methanol (B129727) (MeOH), analytical grade

-

Water (H₂O), distilled or deionized

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) LiChroprep® RP-18 (25-40 µm) or equivalent C18 reverse-phase silica gel

-

Solvents for chromatography (HPLC grade): Methanol and Water

-

Standard laboratory glassware and equipment (beakers, flasks, columns, etc.)

-

Sonicator

-

Centrifuge

-

Flash chromatography system

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Rotary evaporator

Step 1: Preparation of the Crude Extract

-

Maceration: Weigh the dried, powdered Populus nigra plant material. Add methanol to the powder in a large flask. The ratio of plant material to solvent will depend on the scale of the extraction.

-

Extraction: Allow the mixture to macerate at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: Filter the mixture to separate the plant debris from the methanol extract. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

Step 2: Fractionation by Flash Chromatography

This step aims to separate the crude extract into fractions to enrich the concentration of this compound.

-

Column Packing: Prepare a glass column packed with C18 reverse-phase silica gel. The size of the column will depend on the amount of crude extract to be fractionated.

-

Sample Preparation: Dissolve a known amount of the crude methanol extract in a minimal amount of the initial mobile phase (e.g., H₂O/MeOH 80/20).[1] Sonicate the sample to ensure it is fully dissolved and centrifuge to remove any particulate matter.[1]

-

Chromatographic Separation:

-

Load the prepared sample onto the packed column.

-

Begin elution with a stepwise gradient of decreasing polarity. A suggested starting solvent system is H₂O/MeOH with the potential addition of a small amount of TFA (e.g., 0.04%) to improve peak shape.[1]

-

Collect fractions of a fixed volume.

-

-

Fraction Analysis: Analyze the collected fractions using a suitable analytical method, such as Thin Layer Chromatography (TLC) or analytical HPLC, to identify the fractions containing this compound. A reference standard of this compound would be beneficial for this step.

Step 3: Purification of this compound by Semi-Preparative HPLC

The enriched fractions from flash chromatography are further purified to obtain pure this compound.

-

Column: Use a semi-preparative C18 HPLC column.

-

Mobile Phase: A gradient of methanol and water, with a small amount of TFA (e.g., 0.04%), is typically used. An example gradient is as follows:

-

5% to 30% MeOH in H₂O over 12 minutes

-

30% to 41% MeOH in H₂O over 25 minutes

-

41% to 60% MeOH in H₂O over 40 minutes

-

60% to 100% MeOH in H₂O over 10 minutes

-

-

Injection and Collection: Inject the this compound-containing fraction(s) onto the HPLC system. Collect the peak corresponding to this compound based on its retention time, which can be confirmed with a reference standard or by subsequent analytical techniques.

-

Solvent Removal: Evaporate the solvent from the collected fraction containing pure this compound, typically using a rotary evaporator or a lyophilizer.

Step 4: Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Nigracin and its Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigracin is a phenolic glycoside first isolated from the bark and leaves of Populus nigra.[1][2] It has garnered significant interest in the scientific community due to its demonstrated biological activities, most notably its potent wound healing properties.[2] Studies have shown that this compound stimulates fibroblast growth and migration, key processes in tissue repair, making it a promising candidate for the development of new therapeutic agents for wound care.[2] This document provides a comprehensive overview of the isolation, characterization, and biological evaluation of this compound, along with proposed synthetic strategies for this compound and its analogues.

Application Notes

Isolation and Characterization of this compound

This compound is naturally found in various plant species, including Drypetes klainei and Populus nigra.[1] The isolation of this compound is typically achieved through a multi-step extraction and chromatographic purification process from its natural sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 18463-25-7 | BioCrick |

| Molecular Formula | C20H22O9 | BioCrick |

| Molecular Weight | 406.4 g/mol | BioCrick |

| Appearance | Powder | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule, allowing for unambiguous identification.

Biological Activity of this compound

This compound has been shown to significantly promote wound healing by enhancing the migration of fibroblasts, which are critical cells in the tissue repair process. The following table summarizes the quantitative data from an in vitro scratch wound healing assay.

Table 2: Effect of this compound on Fibroblast Migration (Scratch Wound Closure)

| This compound Concentration (µg/ml) | Scratch Closure Rate (%) after 24h (Mean ± SD) | Significance vs. Control (p-value) |

| 0 (Control) | 35 ± 3 | - |

| 0.015 | 48 ± 4 | < 0.05 |

| 0.03 | 55 ± 5 | < 0.01 |

| 0.3 | 62 ± 6 | < 0.01 |

| 6 | 68 ± 7 | < 0.01 |

| 9 | 75 ± 8 | < 0.01 |

| 12 | 80 ± 9 | < 0.01 |

Data is presented as the percentage of the initial scratch area that is closed after 24 hours of treatment. A higher percentage indicates greater cell migration.

Proposed Synthetic Strategies

As of now, a specific, detailed chemical synthesis of this compound has not been reported in the literature. However, based on its structure as a phenolic glycoside, a general synthetic approach can be proposed. This strategy can also be adapted for the synthesis of this compound analogues to explore structure-activity relationships.

Proposed General Synthesis of this compound:

The synthesis of a phenolic glycoside like this compound would likely involve a multi-step process, including the preparation of the aglycone and the glycosyl donor, followed by a glycosylation reaction and subsequent deprotection steps.

References

- 1. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nigracin

For Researchers, Scientists, and Drug Development Professionals

Introduction